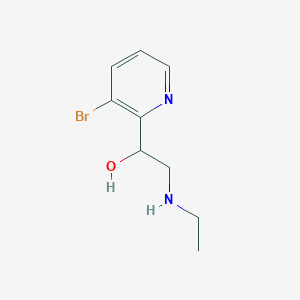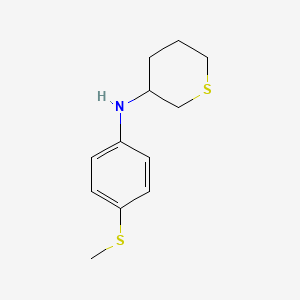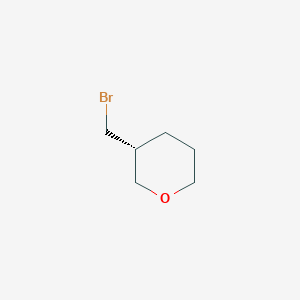
(R)-3-(Bromomethyl)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Bromomethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C6H11BrO. It is a colorless to light yellow clear liquid that is sensitive to moisture and heat . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Bromomethyl)tetrahydro-2H-pyran typically involves the bromination of tetrahydropyran derivatives. One common method is the bromination of tetrahydropyran-4-methanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent such as dichloromethane . The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl group.
Industrial Production Methods
Industrial production of ®-3-(Bromomethyl)tetrahydro-2H-pyran follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
®-3-(Bromomethyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of tetrahydropyran derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .
Scientific Research Applications
®-3-(Bromomethyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(Bromomethyl)tetrahydro-2H-pyran involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)tetrahydro-2H-pyran: Similar in structure but with the bromomethyl group at a different position.
2-(Bromomethyl)tetrahydro-2H-pyran: Another isomer with the bromomethyl group at the 2-position.
Tetrahydropyran-4-ylmethyl Bromide: A compound with a similar bromomethyl group but different overall structure.
Uniqueness
®-3-(Bromomethyl)tetrahydro-2H-pyran is unique due to its specific stereochemistry and the position of the bromomethyl group. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C6H11BrO |
|---|---|
Molecular Weight |
179.05 g/mol |
IUPAC Name |
(3R)-3-(bromomethyl)oxane |
InChI |
InChI=1S/C6H11BrO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2/t6-/m0/s1 |
InChI Key |
ZLUWLWXZMXLDGO-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](COC1)CBr |
Canonical SMILES |
C1CC(COC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13016206.png)
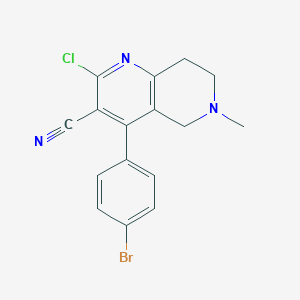
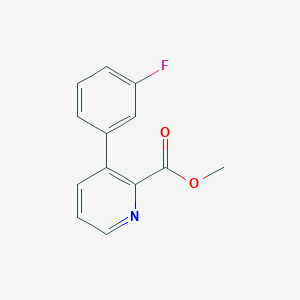
![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)
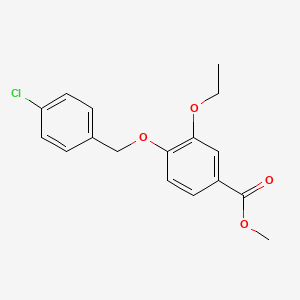
![2-Thia-7-azaspiro[4.5]decane](/img/structure/B13016250.png)
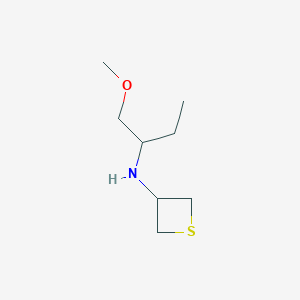
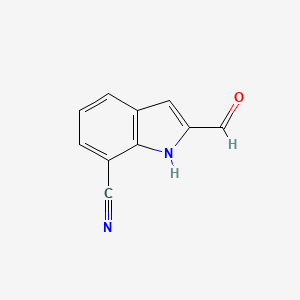
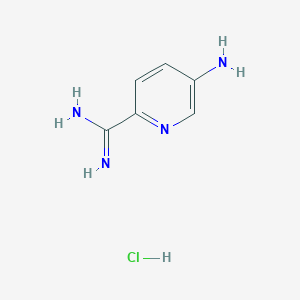
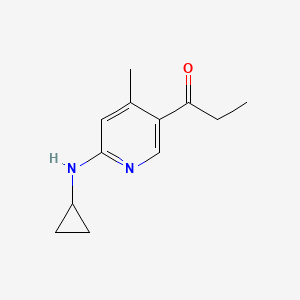
![4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13016278.png)
![Benzo[d]isothiazol-6-ylmethanol](/img/structure/B13016282.png)
